Purvalanol B is a small molecule with promising applications in scientific research, particularly due to its ability to inhibit cyclin-dependent kinases (cdks) []. Here's a breakdown of its key research applications:
Purvalanol B acts as a potent and selective inhibitor of cdks, a family of enzymes crucial for cell cycle progression. Studies have shown it to have exceptionally low IC50 values (half maximal inhibitory concentration) against cdk1, cdk2, and cdk5, ranging from 6 to 9 nM []. This indicates its high binding affinity and effectiveness in inhibiting these specific cdks.
The selectivity of Purvalanol B is another significant aspect. It exhibits minimal inhibitory activity against other protein kinases, with IC50 values exceeding 10,000 nM []. This characteristic minimizes off-target effects and allows researchers to focus on the specific effects of cdk inhibition.
Due to its cdk inhibitory action, Purvalanol B demonstrates antiproliferative properties in cellular models []. This means it can suppress the uncontrolled growth of cells, which is a key factor in cancer research. The mechanism behind this effect is thought to involve the ERK1 and ERK2 signaling pathway []. These proteins play a role in cell proliferation, and Purvalanol B's influence on this pathway contributes to its antiproliferative activity.
Purvalanol B, also known as NG 95, is a selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. It belongs to the class of 6-aminopurines, which are purines containing an amino group at position six. The chemical formula for Purvalanol B is C20H25ClN6O3, with a molecular weight of approximately 432.90 g/mol. This compound has garnered attention for its potential applications in cancer treatment due to its ability to inhibit cell cycle progression by interfering with the activity of cyclin-dependent kinases, which are crucial regulators of the cell cycle .
Purvalanol B acts as an ATP-competitive inhibitor for specific CDKs [, ]. This means it competes with the natural cellular energy molecule ATP for binding to the CDK enzyme, thereby disrupting its activity and cell cycle progression [, ]. Studies suggest Purvalanol B might also influence cellular pathways beyond CDK inhibition [].
Purvalanol B functions primarily through competitive inhibition of ATP binding at the active site of CDKs. This inhibition disrupts the phosphorylation of target proteins necessary for cell cycle progression. The compound exhibits high potency against various CDK-cyclin complexes, with IC50 values around 6 nM for CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 . The mechanism of action involves the formation of a stable complex between Purvalanol B and the kinase domain of CDKs, effectively blocking their catalytic activity and leading to cell cycle arrest .
Purvalanol B has demonstrated significant biological activity in various cellular models. It induces apoptosis in cancer cells by activating signaling pathways associated with programmed cell death. Specifically, it has been shown to mediate antiproliferative effects via extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2) pathways . Additionally, Purvalanol B promotes autophagy in cellular models, contributing to its potential as an anticancer agent by enhancing the degradation of cellular components and preventing tumor growth .
The synthesis of Purvalanol B involves several key steps that typically include the formation of the purine scaffold followed by various substitutions to achieve the desired biological activity. A common synthetic route includes the reaction of specific precursors under controlled conditions to yield the final product. For example, one method involves heating a mixture of 2-chloro-N-(2-(5-(dimethylamino)naphthalene-1-sulfonamido) ethyl)-4-(2-fluoro-9-isopropyl-9H-purin-6-ylamino)benzamide with R-(-)-2-amino-3-methyl-1-butanol in n-butanol at elevated temperatures for an extended period .
Purvalanol B is primarily researched for its application in cancer therapeutics due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Its selectivity for cyclin-dependent kinases makes it a valuable candidate for targeted cancer therapies aimed at disrupting abnormal cell cycle regulation commonly seen in tumors . Furthermore, it has potential applications in studying cell cycle dynamics and the role of CDKs in various biological processes.
Research on Purvalanol B has highlighted its interactions with various cellular proteins and signaling pathways. It has been shown to interact with multiple substrates involved in neuronal development and apoptosis regulation. Notably, Purvalanol B affects proteins such as SRC, NOS3, and p53/TP53, influencing pathways that regulate cell survival and differentiation . Studies have also indicated that it can modulate actin dynamics through phosphorylation of small GTPases like RAC1 and CDC42, which are critical for cytoskeletal organization and cellular motility .
Several compounds share structural similarities with Purvalanol B and exhibit comparable biological activities as CDK inhibitors. Below is a comparison highlighting their unique features:
Purvalanol B is unique among these compounds due to its specific selectivity towards certain cyclin-dependent kinases while exhibiting strong antiproliferative properties without broadly affecting other kinases.
The development of Purvalanol B represents a landmark achievement in structure-based drug design and combinatorial chemistry. This compound emerged from systematic optimization of 2,6,9-trisubstituted purine libraries designed to target the adenosine triphosphate binding site of cyclin-dependent kinases [1] [2]. The synthetic pathways developed for Purvalanol B and related analogs demonstrate the power of iterative synthesis guided by structure-activity relationships.
Two principal solution-phase synthetic routes have been established for the preparation of Purvalanol B and related 2,6,9-trisubstituted purines [2]. These approaches offer complementary advantages for accessing diverse structural variants while maintaining the core purine scaffold essential for cyclin-dependent kinase inhibition.
Route I: Sequential 9→2→6 Functionalization
The first synthetic route employs 2-amino-6-chloropurine as the starting material and proceeds through sequential functionalization at the 9, 2, and 6 positions [2]. The initial step involves regioselective alkylation at the N9 position using Mitsunobu conditions with primary or secondary alcohols. This reaction demonstrates remarkable substrate tolerance, accommodating virtually any alcohol without additional acidic hydrogens with pKa values below 10-12 [2].
The C2 position requires activation through acylation with trifluoroacetic anhydride to render it sufficiently acidic for subsequent Mitsunobu alkylation [2]. This protecting group strategy enables the introduction of various substituents while maintaining chemoselectivity. The trifluoroacetyl group is conveniently removed by hydrolysis with aqueous potassium carbonate prior to product purification.
Final functionalization at the C6 position involves nucleophilic substitution with primary or secondary benzylamines or anilines in n-butanol at elevated temperatures [2]. Primary amines typically require heating to 60°C, while secondary amines and anilines necessitate more forcing conditions at 110-120°C to achieve complete conversion.
Route II: Sequential 9→6→2 Functionalization
The alternative synthetic approach utilizes 2-fluoro-6-chloropurine as the starting material and reverses the order of C2 and C6 functionalization [2]. This route begins with identical N9 alkylation using Mitsunobu conditions, followed by selective substitution of the more electrophilic 6-chloro group with benzylamines or anilines.
The key advantage of Route II lies in its handling of C2 substitution through nucleophilic aromatic substitution with primary or secondary amines [2]. This approach avoids the activation requirements of Route I and provides enhanced flexibility for introducing bulky or sterically demanding substituents at the C2 position. The reactions are typically conducted in n-butanol in sealed tubes at elevated temperatures to ensure complete conversion.
A complementary solid-phase synthesis strategy was developed to enable parallel synthesis of purine libraries while maintaining access to all three combinatorial positions [2]. This approach addresses the limitation of earlier solid-phase methods that required immobilization of one position, thereby reducing structural diversity.
The solid-phase strategy employs a novel N6-linkage approach using resin-bound amines derived from reductive amination of 5-(4-formyl-3,5-dimethoxyphenyloxy)valeric acid-derivatized solid support [2]. The purine core is attached through reaction with N9-trimethylsilylethoxymethyl-2-fluoro-6-chloropurine, which serves as both a protecting and activating group.
Sequential modification proceeds through tetrabutylammonium fluoride-mediated deprotection followed by Mitsunobu alkylation at N9 and nucleophilic amination at C2 [2]. Final cleavage releases the desired 2,6,9-trisubstituted purines from the solid support, enabling parallel synthesis of multiple analogs.
Pathway | Starting Material | Key Strategy | Advantages | Limitations |
---|---|---|---|---|
Solution-Phase Route I | 2-amino-6-chloropurine | Sequential 9→2→6 functionalization | Good for primary alcohols | Bulky C2 substitution issues |
Solution-Phase Route II | 2-fluoro-6-chloropurine | Sequential 9→6→2 functionalization | Versatile amine substitution | Lower yields with bulky amines |
Solid-Phase Synthesis | 2-fluoro-6-chloropurine | N6-linkage to solid support | Parallel synthesis | One position immobilized |
The systematic exploration of Purvalanol B analogs has yielded numerous compounds with enhanced biological properties and novel mechanisms of action. These derivatives demonstrate the versatility of the 2,6,9-trisubstituted purine scaffold and provide valuable insights into structure-activity relationships governing cyclin-dependent kinase inhibition.
VMY-1-103 represents a breakthrough in the development of fluorescent cyclin-dependent kinase inhibitors [3] [4]. This dansylated analog of Purvalanol B was designed through structure-based modifications that exploit the known crystal structure of the Purvalanol B-CDK2 complex while incorporating a fluorescent reporter group.
Design and Synthesis
The synthesis of VMY-1-103 involves coupling dansyl-ethylenediamine to the carboxylic acid group of Purvalanol B [3]. The specific synthetic procedure involves treatment of 2-chloro-N-(2-(5-(dimethylamino)naphthalene-1-sulfonamido)ethyl)-4-(2-fluoro-9-isopropyl-9H-purin-6-ylamino)benzamide with R-(-)-2-amino-3-methyl-1-butanol and diisopropylethylamine in n-butanol at 120°C [3]. The reaction proceeds through nucleophilic substitution of the 2-fluoro group, requiring extended heating for 24-72 hours to achieve complete conversion.
Enhanced Biological Activity
VMY-1-103 demonstrates significantly enhanced biological activity compared to its parent compound [3] [4]. In LNCaP prostate cancer cells, VMY-1-103 induces apoptosis at concentrations where Purvalanol B shows no effect. At 10 μM, VMY-1-103 fails to influence proliferation or induce apoptosis, while VMY-1-103 at the same concentration triggers robust apoptotic responses [3].
The enhanced activity is attributed to improved cellular bioavailability resulting from increased lipophilicity imparted by the dansyl group [3]. Fluorescence microscopy studies confirm that more than 95% of cells contain cytoplasmic VMY-1-103 after 12-hour incubation, demonstrating efficient cellular uptake.
Mechanistic Insights
VMY-1-103 induces apoptosis through activation of the intrinsic pathway, characterized by decreased mitochondrial membrane polarity, p53 phosphorylation at multiple serine residues (15, 46, and 392), caspase-3 activation, and PARP cleavage [3]. These effects are significantly attenuated by caspase-9 inhibitors, confirming engagement of the mitochondrial apoptotic pathway.
The compound also demonstrates selectivity for cells with functional p53, showing reduced efficacy in p53-mutant DU145 cells and immortalized PWR-1E cells [3]. This selectivity profile suggests potential therapeutic applications in p53-wildtype cancers.
Purvalanol A
Purvalanol A represents an earlier optimization that established the importance of C2 substitution patterns [1] [2]. This compound features R-valinol at the C2 position and 3-chloroaniline at C6, achieving IC50 values of 35 nM against CDK2 [2]. The stereochemical preference for R-configuration over S-configuration demonstrates 2-16-fold selectivity across multiple analogs [2].
Aminopurvalanol
Aminopurvalanol incorporates amino group modifications that expand the selectivity profile beyond cyclin-dependent kinases [2]. This analog shows IC50 values of 28-33 nM against CDK1 and CDK2, with additional activity against CDK5/p35 (20 nM) [2]. Broader kinase profiling reveals selectivity over most protein kinases tested, with notable exceptions including casein kinase 1 (3.0 μM) and insulin receptor tyrosine kinase (4.4 μM) [2].
Control Compounds
N6-methylated derivatives of active compounds serve as crucial negative controls for biological studies [2]. These analogs, including Purvalanol B N6-Me, show complete loss of CDK inhibitory activity (IC50 >10,000 nM) while maintaining structural similarity to active compounds [2]. Crystal structure analysis confirms that N6-methylation introduces steric hindrance that prevents productive binding to the ATP site.
Compound | Key Modification | CDK2 IC50 (nM) | Biological Activity |
---|---|---|---|
VMY-1-103 | Dansylated analog | Enhanced activity | Superior apoptosis induction vs parent |
Purvalanol A | R-valinol at C2 | 35 | Potent CDK1/2 inhibition |
Aminopurvalanol | Amino group addition | 33 | Multi-kinase inhibition |
Purvalanol B N6-Me | N6-methylated | >10,000 | No CDK inhibition |
The development of Purvalanol B exemplifies the successful application of structure-based drug design principles to optimize small molecule kinase inhibitors. The iterative process of structural analysis, chemical synthesis, and biological evaluation has revealed fundamental principles governing purine-kinase interactions that extend beyond cyclin-dependent kinases.
Purvalanol B and related compounds exploit the conserved ATP-binding site present in all protein kinases while achieving selectivity through specific interactions with variable regions [1] [2]. The purine core maintains essential hydrogen bonding interactions with the kinase hinge region, mimicking the adenine portion of ATP while occupying the same spatial location.
Crystal structure analysis reveals that Purvalanol B adopts a binding mode rotated approximately 180° relative to ATP [2]. This alternative orientation enables access to different regions of the binding pocket while maintaining the critical hydrogen bonds required for high-affinity binding. The rotated binding mode represents a key design principle that has been exploited in numerous subsequent kinase inhibitor programs.
C2 Position Design
The C2 position of Purvalanol B extends into a region of the binding pocket occupied by the N-methylpiperidyl group of flavopiridol [2]. Structure-activity relationship studies demonstrate that amino alcohol substituents, particularly R-valinol derivatives, provide optimal binding affinity through stereospecific interactions with the protein [2].
The preference for R-stereochemistry over S-stereochemistry (2-16-fold across multiple analogs) indicates precise geometric requirements for productive binding [2]. Molecular modeling suggests that the R-configuration enables optimal hydrogen bonding geometry while minimizing steric clashes with surrounding protein residues.
C6 Aniline Positioning
The C6 position accommodates aniline substituents that form critical interactions with the specificity surface of CDK2 [2]. The 3-chloro-4-carboxyaniline substitution pattern in Purvalanol B provides multiple beneficial interactions: the chlorine atom occupies a hydrophobic pocket, while the carboxylic acid group enhances solubility and potentially forms additional hydrogen bonds [2].
Structure-activity relationships demonstrate that 3,4-disubstituted anilines generally outperform 2-substituted variants, suggesting that the binding pocket favors substituents positioned away from the purine ring attachment point [2]. The carboxylic acid group also improves pharmacological properties by increasing aqueous solubility without compromising binding affinity.
N9 Alkyl Optimization
The N9 position shows strict size constraints, with isopropyl representing the optimal substituent for CDK2 binding [2]. Larger substituents (cyclopentyl, cyclohexyl) significantly reduce activity, while smaller groups (methyl, ethyl) show diminished potency [2]. This size-activity relationship reflects the precise steric requirements of the binding pocket.
Comparative analysis of CDK2 crystal structures reveals that Purvalanol B achieves 86% occupation of the available binding pocket volume, compared to 74% for flavopiridol, 78% for ATP, and 76% for olomoucine [2]. This high degree of pocket occupation correlates directly with binding affinity and represents a key design principle for optimizing kinase inhibitors.
The extensive pocket occupation results from the additive effects of optimized substituents at each position [2]. This additivity principle enabled efficient library design by allowing independent optimization of each position before combining optimal substituents in final analogs.
Purvalanol B achieves selectivity for CDK1, CDK2, and CDK5 over other kinases through exploitation of subtle differences in binding pocket architecture [2]. The compound shows >1000-fold selectivity over most protein kinases tested, with the exception of closely related CDK family members [2].
The selectivity profile results from multiple factors: the specific geometry required for the rotated purine binding mode, the precise steric requirements of the N9 position, and the particular hydrogen bonding pattern established by the C2 and C6 substituents [2]. These combined requirements create a highly discriminating pharmacophore that achieves exceptional selectivity within the kinase family.
Design Element | Structural Basis | Optimization Strategy | Design Outcome |
---|---|---|---|
ATP-mimetic binding | ATP-binding site competition | Maintain purine core | 1000-fold improvement over olomoucine |
Purine ring orientation | 180° rotation vs ATP | Exploit alternative binding mode | Novel binding paradigm |
C2 substituent placement | Flavopiridol pocket access | Extend into solvent channel | Structure-guided optimization |
C6 aniline positioning | Specificity surface contact | Rigidify aniline conformation | Rational substituent choice |
N9 alkyl optimization | Steric constraints | Minimize steric clashes | Size-activity correlation |
Pocket occupation | Maximal surface burial | Maximize binding affinity | 86% pocket occupation |